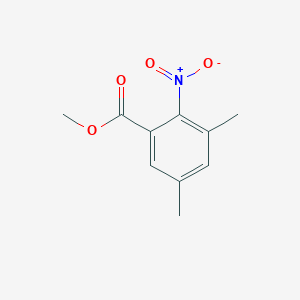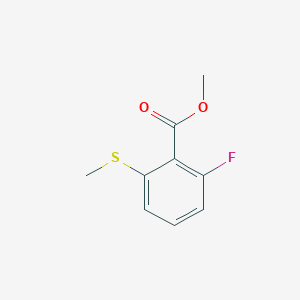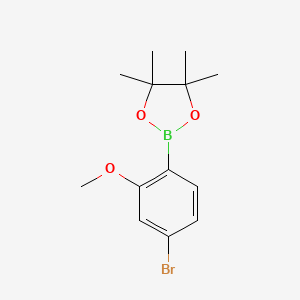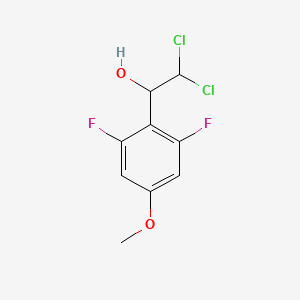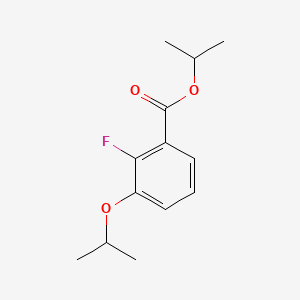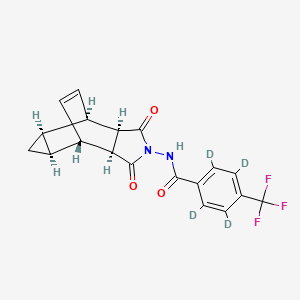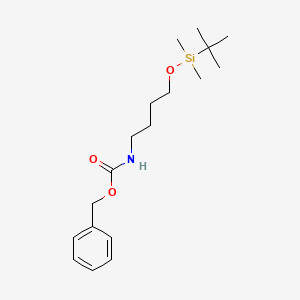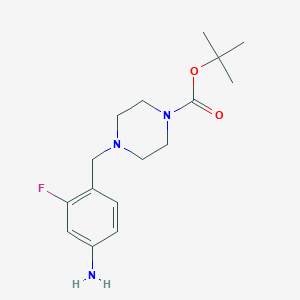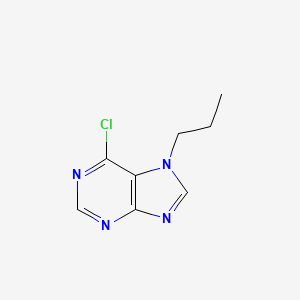
trans-3-Amino-1-methyl-cyclohexanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Amino-1-methyl-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This compound is a derivative of cyclohexanol and contains both an amino group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methyl-cyclohexanol hydrochloride can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These β-enaminoketones are then reduced using sodium in THF-isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through controlled reaction conditions and purification steps.
化学反応の分析
Types of Reactions: trans-3-Amino-1-methyl-cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines or alcohols.
科学的研究の応用
Chemistry: trans-3-Amino-1-methyl-cyclohexanol hydrochloride is used as a chiral building block in asymmetric synthesis, functioning as a chiral ligand and auxiliary .
Biology: The compound’s amino and hydroxyl groups make it a valuable intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific receptors and enzymes. Its structural features allow for the design of molecules with improved efficacy and selectivity .
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where its unique chemical properties are leveraged to achieve desired outcomes .
作用機序
The mechanism of action of trans-3-Amino-1-methyl-cyclohexanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects .
類似化合物との比較
- cis-3-Methylcyclohexanol
- trans-3-Methylcyclohexanol
- trans-4-Aminocyclohexanol hydrochloride
Comparison: Compared to its similar compounds, trans-3-Amino-1-methyl-cyclohexanol hydrochloride is unique due to the presence of both an amino group and a methyl group on the cyclohexanol ring. This structural feature enhances its reactivity and versatility in various chemical reactions and applications .
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
(1R,3R)-3-amino-1-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-6(8)5-7;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
InChIキー |
FDAPWIUOHGULIJ-ZJLYAJKPSA-N |
異性体SMILES |
C[C@]1(CCC[C@H](C1)N)O.Cl |
正規SMILES |
CC1(CCCC(C1)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)


